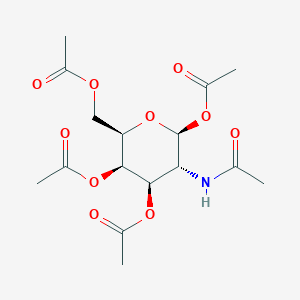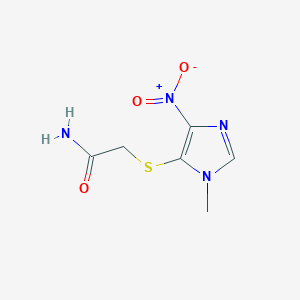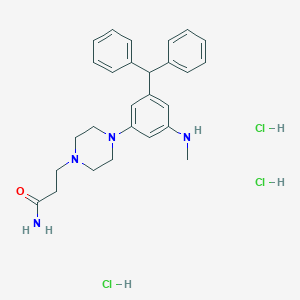
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. This drug was first synthesized in the 1970s and has been used as a research chemical in scientific studies. AH-7921 is a highly potent drug and has been found to have strong analgesic effects. It has been used in scientific research to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids.
Mécanisme D'action
AH-7921 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. Activation of the μ-opioid receptor leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to the reduction of pain sensation.
Effets Biochimiques Et Physiologiques
AH-7921 has been found to have strong analgesic effects, similar to those of other opioid analgesics. It has also been found to have sedative effects and to cause respiratory depression. In addition, AH-7921 has been found to have a high potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
AH-7921 has been used in scientific research as a tool to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids. However, due to its high potential for abuse and addiction, its use in laboratory experiments is limited. It is important to use caution when handling and storing AH-7921, as it can be dangerous if not handled properly.
Orientations Futures
There are several future directions for research on AH-7921. One direction is to investigate the potential use of AH-7921 as a treatment for chronic pain. Another direction is to investigate the development of tolerance and dependence to AH-7921 and other opioid analgesics. Additionally, there is a need for further research on the potential for abuse and addiction to AH-7921 and other synthetic opioids.
Méthodes De Synthèse
AH-7921 is synthesized by the reaction of 4-cyano-2-(dimethylamino)butyronitrile with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of AH-7921.
Applications De Recherche Scientifique
AH-7921 has been used in scientific research to study the mechanism of action of opioid analgesics. It has been found to act as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been used to investigate the biochemical and physiological effects of opioids, such as the development of tolerance and dependence.
Propriétés
Numéro CAS |
19701-61-2 |
|---|---|
Nom du produit |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride |
Formule moléculaire |
C21H28Cl2N2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-(16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-22(2)12-13-23-14-18-8-5-7-17-11-10-16-6-3-4-9-19(16)20(15-23)21(17)18;;/h3-9,20H,10-15H2,1-2H3;2*1H |
Clé InChI |
FJGNCQIGSUNKGK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
SMILES canonique |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
Synonymes |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-( 2-(dimethylamino)ethyl)-, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Formamide, [14C]](/img/structure/B8465.png)



![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)






